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Compound of Interest

Compound Name: 3-Methyl-2-butenal

Cat. No.: B057294 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-methyl-2-
butenal (also known as prenal or 3,3-dimethylacrolein), a key alpha,beta-unsaturated

aldehyde. The information is tailored for researchers, scientists, and professionals in drug

development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for 3-methyl-2-butenal, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Data
The ¹H NMR spectrum of 3-methyl-2-butenal is characterized by signals corresponding to the

aldehydic proton, the vinyl proton, and the two methyl groups.

Chemical Shift (δ) ppm Multiplicity Assignment

~9.96 Doublet H-1 (Aldehyde)

~5.88 Doublet H-2 (Vinyl)

~2.18 Singlet C-3 Methyl Protons

~1.99 Singlet C-3 Methyl Protons
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Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data.[1]
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Chemical Shift (δ) ppm Assignment

~191.0 C-1 (Carbonyl)

~160.7 C-3 (Quaternary)

~128.1 C-2 (Vinyl CH)

~27.2 C-3 Methyl

~18.9 C-3 Methyl

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-methyl-2-butenal shows characteristic absorption bands for the aldehyde and

alkene functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~2970-2870 Medium C-H stretch (alkane)

~2820, ~2720 Weak C-H stretch (aldehyde)

~1685 Strong
C=O stretch (conjugated

aldehyde)

~1630 Medium C=C stretch (alkene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.
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The electron ionization (EI) mass spectrum of 3-methyl-2-butenal is presented below.

m/z Relative Intensity Assignment

84 High [M]⁺ (Molecular Ion)

83 Moderate [M-H]⁺

55 Very High (Base Peak) [M-CHO]⁺

41 High [C₃H₅]⁺

39 Moderate [C₃H₃]⁺

Experimental Protocols
While specific experimental parameters can vary between instruments and laboratories, the

following sections outline the general methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A small amount of 3-methyl-2-butenal (typically 5-10 mg) is dissolved in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5

mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz instrument, is used.

[1]

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5

seconds.

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with

single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the
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lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a

longer acquisition time are necessary compared to ¹H NMR.

Attenuated Total Reflectance (ATR) - IR Spectroscopy
Sample Preparation: For a liquid sample like 3-methyl-2-butenal, a single drop is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory is used.

Measurement: A background spectrum of the clean, empty ATR crystal is recorded first. The

sample is then applied to the crystal, and the sample spectrum is acquired. The instrument

software automatically subtracts the background spectrum to produce the final infrared

spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over

a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 3-methyl-2-butenal is prepared in a volatile organic

solvent such as dichloromethane or hexane.

Instrumentation and Data Acquisition:

Gas Chromatograph (GC): A small volume of the prepared solution (e.g., 1 µL) is injected

into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a

capillary column (e.g., a 30 m non-polar column). The column is heated using a temperature

program to separate the components of the sample.

Mass Spectrometer (MS): As the 3-methyl-2-butenal elutes from the GC column, it enters

the ion source of the mass spectrometer. In the ion source, the molecules are typically

ionized by electron impact (EI) at 70 eV. The resulting ions (the molecular ion and various

fragment ions) are then separated by their mass-to-charge ratio in the mass analyzer and

detected. A mass spectrum is recorded for the GC peak corresponding to 3-methyl-2-
butenal.[1]
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Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-methyl-2-butenal.
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Caption: General workflow for spectroscopic analysis of 3-Methyl-2-butenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b057294#spectroscopic-data-for-3-methyl-2-butenal-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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